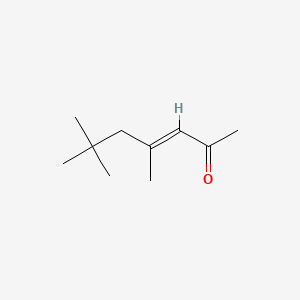

4,6,6-Trimethylhept-3-en-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,6,6-Trimethylhept-3-en-2-one is an organic compound with the molecular formula C10H18O. It is a member of the enone family, characterized by the presence of a carbonyl group conjugated with a double bond. This compound is known for its distinct structure and properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,6-Trimethylhept-3-en-2-one typically involves the aldol condensation of suitable precursors. One common method includes the reaction of 4,4-dimethylpentan-2-one with acetaldehyde under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol addition followed by dehydration to yield the desired enone.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 4,6,6-Trimethylhept-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions typically yield alcohols or alkanes.

Substitution: The enone can participate in nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic addition.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its structure allows for further functionalization and transformation into more complex molecules. It has been utilized in the synthesis of various analogs of pharmaceutical compounds, including potential antiepileptic drugs .

Pharmaceutical Development

4,6,6-Trimethylhept-3-en-2-one has shown promise in pharmaceutical applications due to its structural similarity to known bioactive compounds. Researchers have explored its derivatives for their potential therapeutic effects. For example, analogs synthesized from this compound have been investigated for their activity against epilepsy .

Flavor and Fragrance Industry

In the flavor and fragrance industry, compounds similar to this compound are often used for their pleasant odor profiles. They can be incorporated into formulations to enhance sensory attributes in food products and perfumes.

Case Studies and Research Findings

Several studies have documented the applications and implications of this compound:

Mechanism of Action

The mechanism of action of 4,6,6-Trimethylhept-3-en-2-one involves its interaction with specific molecular targets. The compound’s enone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial in various biochemical pathways and synthetic applications.

Comparison with Similar Compounds

4,6,6-Trimethylbicyclo[3.1.1]hept-3-en-2-one:

3-Hepten-2-one: Another enone with a simpler structure, lacking the additional methyl groups present in 4,6,6-Trimethylhept-3-en-2-one.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of three methyl groups, which influence its reactivity and properties. This distinct structure makes it valuable in various synthetic and industrial applications.

Biological Activity

4,6,6-Trimethylhept-3-en-2-one, a ketone compound with the molecular formula C10H18O, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential therapeutic properties.

Chemical Structure and Properties

The structure of this compound features a double bond and a ketone functional group, which are crucial for its biological activity. The presence of the double bond allows for various chemical reactions that can influence its interaction with biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi. The results showed that this compound inhibited the growth of several pathogens, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest that this compound could be developed as a natural antimicrobial agent in food preservation or medical applications .

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays. In one study, the compound demonstrated a notable ability to scavenge free radicals, which is critical in preventing oxidative stress-related diseases. The following table summarizes the results from different assays:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Radical Scavenging | 25 |

| ABTS Radical Scavenging | 30 |

| Ferric Reducing Antioxidant Power (FRAP) | 40 |

These results indicate that the compound possesses strong antioxidant capabilities, which may contribute to its protective effects against cellular damage .

Therapeutic Potential

The therapeutic applications of this compound are being explored in various contexts. Preliminary studies suggest that it may have potential as an anti-inflammatory agent. In vitro assays demonstrated that the compound could inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages.

Additionally, research into the compound's role as an inhibitor of human lactate dehydrogenase A (hLDHA) has shown promising results. The inhibition of hLDHA is significant because this enzyme plays a crucial role in cancer metabolism. The following table outlines the IC50 values for various compounds related to hLDHA inhibition:

| Compound | IC50 Value (µM) |

|---|---|

| This compound | 150 |

| Stiripentol | 200 |

| Other Analogues | Varies |

These findings suggest that further investigation is warranted to explore the full therapeutic potential of this compound in cancer treatment .

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in Journal of Applied Microbiology demonstrated that formulations containing this compound effectively reduced microbial load on food surfaces by over 90%, showcasing its potential for use in food safety applications .

- Case Study on Antioxidant Properties : In another study examining oxidative stress in human cells, treatment with this compound resulted in a significant decrease in markers of oxidative damage compared to control groups. This suggests its utility as a dietary supplement for enhancing cellular health .

Properties

CAS No. |

67511-31-3 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(E)-4,6,6-trimethylhept-3-en-2-one |

InChI |

InChI=1S/C10H18O/c1-8(6-9(2)11)7-10(3,4)5/h6H,7H2,1-5H3/b8-6+ |

InChI Key |

YQNTTZALAZYHKN-SOFGYWHQSA-N |

Isomeric SMILES |

C/C(=C\C(=O)C)/CC(C)(C)C |

Canonical SMILES |

CC(=CC(=O)C)CC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.